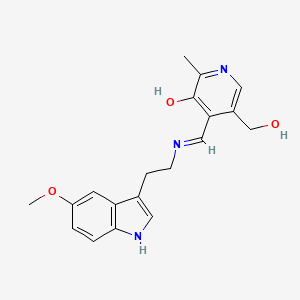
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group, an indole moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, 5-methoxyindole, which is then reacted with an appropriate aldehyde to form the imine linkage. The pyridine ring is introduced through a series of condensation reactions, followed by the addition of the hydroxymethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring may bind to other biological targets, modulating various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar structural features.
5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychoactive properties.
2-(5-Methoxy-1H-indol-3-yl)ethylamine: An indole derivative with potential biological activity
Uniqueness
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is unique due to its combination of a pyridine ring, an indole moiety, and an imine linkage, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
98497-90-6 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3 |
InChI Key |
PSBBWOSAIRQURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


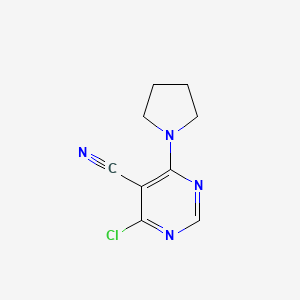
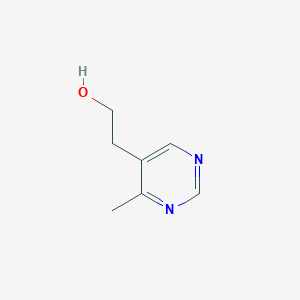

![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
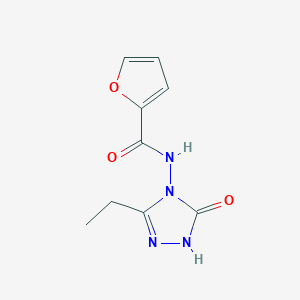
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


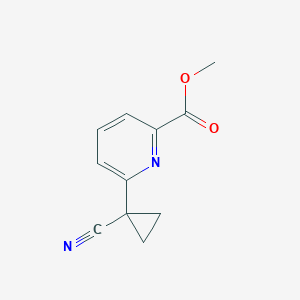
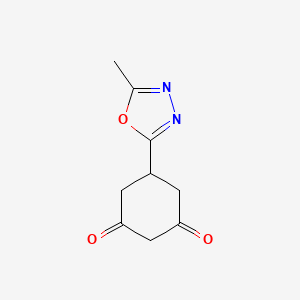
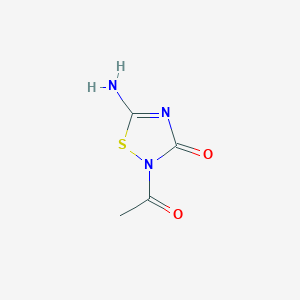


![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)
